![molecular formula C21H27N3OS B5553637 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one mentioned often involves multi-step reactions, starting from basic heterocyclic systems that are further modified through various organic transformations. For instance, the synthesis of bioactive heterocycles incorporating cyclopropyl, imidazole, and piperidine units involves condensation, N-alkylation, and cycloaddition reactions under specific conditions to achieve the desired structural features (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure studies provide insights into the molecule's conformation and the presence of intermolecular hydrogen bonds, which can influence its biological activity (Thimmegowda et al., 2009).
科学的研究の応用
NMDA Receptor Antagonists
The compound 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, which is structurally similar to the requested chemical, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in animal models of Parkinson's disease (Wright et al., 1999).
Synthesis and Application in Heterocyclic Chemistry
Several studies have focused on synthesizing novel compounds using piperidine and related structures. For instance, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different derivatives in the presence of piperidine (Goli-Garmroodi et al., 2015).
Pharmacokinetics and Drug Metabolism Studies
In pharmacokinetics, compounds structurally related to the one have been used to understand the metabolism and clearance mechanisms in the body. For example, Compound 1, which includes piperidine in its structure, was studied for its pharmacokinetics and found to undergo specific enzymatic hydrolysis in plasma (Teffera et al., 2013).
Microbial and Biological Activity Studies
Piperidine derivatives have been explored for their antimicrobial and biological activities. A study synthesized new pyridine derivatives using piperidine and examined their antibacterial and antifungal activities (Patel & Agravat, 2007).
Antitumor Evaluation
The synthesis and evaluation of novel compounds with a piperidine backbone for antitumor activity have been conducted. One study involved the synthesis of 2-[aryl-(6'-hydroxy-4',4'-dimethyl-2'-oxocyclohex-6'-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and its evaluation against various human tumor cell lines (Al-Omran et al., 2014).
Safety and Hazards
While specific safety and hazard information for the compound you mentioned was not found, it’s worth noting that imidazole compounds can have various safety profiles. For example, 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(18-14-26-19-4-2-1-3-17(18)19)23-10-7-16(8-11-23)20-22-9-12-24(20)13-15-5-6-15/h9,12,14-16H,1-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPWLVNRCSUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCC(CC3)C4=NC=CN4CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。